molecular formula C17H18O4 B3004757 Ethyl 4-(4-methoxybenzyloxy)benzoate CAS No. 56441-84-0

Ethyl 4-(4-methoxybenzyloxy)benzoate

Cat. No. B3004757
CAS RN: 56441-84-0
M. Wt: 286.327
InChI Key: QQVABOAPDWUJDE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxybenzyloxy)benzoate is a chemical compound with the empirical formula C17H18O4 . It is a solid substance and is often used in research and development .


Synthesis Analysis

The synthesis of Ethyl 4-(4-methoxybenzyloxy)benzoate can be achieved through a reaction involving ethyl-4-hydroxybenzoate and 4-methylbenzylbromide in acetone . The mixture is refluxed for 14 hours over anhydrous potassium .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-methoxybenzyloxy)benzoate is quite complex. It crystallizes with three molecules in the asymmetric unit . The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings, one of which has the ethoxy group disordered over two positions with refined occupancies of 0.735:0.265 .


Physical And Chemical Properties Analysis

Ethyl 4-(4-methoxybenzyloxy)benzoate has a molecular weight of 286.33 . It is a solid substance and is typically stored at room temperature .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Ethyl 4-(4-methoxybenzyloxy)benzoate, focusing on unique applications as found in the search results:

Liquid Crystalline Compounds

Ethyl 4-(4-methoxybenzyloxy)benzoate has been designed with properties aimed at preparing liquid crystalline compounds. These compounds have unique properties that make them suitable for various applications, including displays and sensors .

Organogelators

This compound has been used to functionalize poly(-benzyl ether) dendrimers with methyl ester decorations. These dendrimers are efficient organogelators, which are materials that can gel organic liquids and have potential uses in drug delivery systems and tissue engineering .

Non-linear Optical Materials

Non-linear optical materials have applications in the field of photonics, including in optical switches and modulators. Ethyl 4-(4-methoxybenzyloxy)benzoate has been explored for use in such materials due to its desirable optical properties .

Organic Light Emitting Diode (OLED)

The compound’s derivatives have been theoretically studied for their potential use in OLEDs. OLEDs are used in a variety of display and lighting technologies due to their efficient light emission .

Organic Solar Cells (OSC)

Similarly, derivatives of Ethyl 4-(4-methoxybenzyloxy)benzoate have been studied for their application in OSCs. OSCs are a type of photovoltaic that uses organic electronics to convert solar energy into electrical energy .

Pharmaceutical Uses

Hydrazine-based derivatives of Ethyl 4-(4-methoxybenzyloxy)benzoate have pharmaceutical uses. These compounds can be used in the development of medications due to their biological activity .

Safety and Hazards

Ethyl 4-(4-methoxybenzyloxy)benzoate should be handled with care. It is recommended to use only outdoors or in a well-ventilated area . Avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves/protective clothing/eye protection/face protection should be worn .

Mechanism of Action

Mode of Action

It’s known that such compounds can undergo various chemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the compound, potentially altering its interaction with its targets.

Action Environment

The action, efficacy, and stability of Ethyl 4-(4-methoxybenzyloxy)benzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds . .

properties

IUPAC Name

ethyl 4-[(4-methoxyphenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-3-20-17(18)14-6-10-16(11-7-14)21-12-13-4-8-15(19-2)9-5-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVABOAPDWUJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methoxybenzyloxy)benzoate

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 4-hydroxybenzoate (530 g, 3.19 mol) in DMF (6 L) were added K2CO3 powder (1102 g, 7.97 mol, 2.5 eq.), NaI (1195 g, 7.97 mol, 2.5 eq.) and PMB-Cl (599.4 g, 3.83 mol, 1.2 eq.) at ambient temperature. The reaction mixture was heated at 50° C. overnight under nitrogen atmosphere. The reaction mixture was cooled to ambient temperature and ice-water (9 L) was added to the reaction mixture. The resulting solid was filtered and washed with water (5 L), dried at 40° C. under vacuum to obtain product.
Quantity
530 g
Type
reactant
Reaction Step One
Name
Quantity
1102 g
Type
reactant
Reaction Step One
Name
Quantity
1195 g
Type
reactant
Reaction Step One
Quantity
599.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
9 L
Type
reactant
Reaction Step Two

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